4-Fluoro-3-iodo-1H-indazole
Overview
Description
4-Fluoro-3-iodo-1H-indazole is a heterocyclic compound that belongs to the indazole family Indazoles are known for their diverse biological activities and are used in various medicinal applications
Mechanism of Action
Target of Action
Indazole-containing heterocyclic compounds have been investigated and applied in producing hiv protease inhibitors, serotonin receptor antagonists, aldol reductase inhibitors, and acetylcholinesterase inhibitors .
Mode of Action
Owing to the pyrazole moiety, 4-fluoro-1h-indazole can coordinate to metal center (such as ir, ln, and eu) to form either heteroleptic or homoleptic triplet photosensitizers that have an efficient ligand to metal energy transfer process .
Biochemical Pathways
Indazole derivatives have been known to interact with various biochemical pathways related to their targets, such as the hiv protease pathway, serotonin pathway, aldol reductase pathway, and acetylcholinesterase pathway .
Result of Action
Based on the known applications of indazole derivatives, they may have potential antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-3-iodo-1H-indazole typically involves the introduction of fluorine and iodine atoms onto the indazole core. One common method is the halogenation of 1H-indazole derivatives. The process can be summarized as follows:
Starting Material: The synthesis begins with 1H-indazole as the starting material.
Industrial Production Methods
Industrial production of this compound may involve scalable halogenation processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-3-iodo-1H-indazole can undergo various chemical reactions, including:
Substitution Reactions: The fluorine and iodine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The iodine atom can participate in coupling reactions such as Suzuki-Miyaura or Sonogashira coupling to form biaryl or alkyne derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation reactions.
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., potassium carbonate (K2CO3)) are commonly used in coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield biaryl or alkyne derivatives, while substitution reactions can introduce various functional groups onto the indazole core.
Scientific Research Applications
4-Fluoro-3-iodo-1H-indazole has several scientific research applications, including:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential drug candidates with anticancer, anti-inflammatory, or antimicrobial properties.
Material Science: The unique electronic properties of the fluorine and iodine atoms make the compound suitable for use in organic electronics and optoelectronic devices.
Biological Studies: The compound can be used as a probe to study biological pathways and molecular interactions in cells.
Comparison with Similar Compounds
Similar Compounds
4-Fluoro-1H-indazole: Lacks the iodine atom, making it less versatile in coupling reactions.
3-Iodo-1H-indazole: Lacks the fluorine atom, which may affect its electronic properties and biological activity.
4-Bromo-3-iodo-1H-indazole: Similar structure but with a bromine atom instead of fluorine, which can influence its reactivity and applications.
Uniqueness
4-Fluoro-3-iodo-1H-indazole is unique due to the presence of both fluorine and iodine atoms, which confer distinct electronic and steric properties
Biological Activity
4-Fluoro-3-iodo-1H-indazole is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biochemical pathways, and potential therapeutic applications, supported by empirical data and case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 306.032 g/mol. The compound features a unique indazole structure, characterized by a fused five-membered and six-membered ring system, which contributes to its biological activity.
Target Interactions
this compound interacts with various biological targets, including:
- HIV Protease Inhibitors : It has been studied for its potential as an inhibitor of HIV protease, crucial for viral replication.
- Serotonin Receptor Antagonists : The compound may act on serotonin receptors, influencing mood and anxiety pathways.
- Aldol Reductase Inhibitors : It can inhibit aldol reductase, which is involved in glucose metabolism and diabetic complications.
- Acetylcholinesterase Inhibitors : This action suggests potential implications in neurodegenerative diseases like Alzheimer's.
Mode of Action
The presence of fluorine and iodine atoms enhances the electronic properties of the compound, allowing it to coordinate with metal centers effectively. This coordination can lead to the formation of photosensitizers that facilitate energy transfer processes in biological systems.
Biochemical Pathways
This compound derivatives have been shown to influence several biochemical pathways:
- Anticancer Pathways : Studies indicate that indazole derivatives can induce apoptosis in cancer cells through various signaling pathways .
- Anti-inflammatory Pathways : The compound has demonstrated the ability to modulate inflammatory responses, potentially through the inhibition of pro-inflammatory cytokines.
- Antibacterial Activity : Its structural features suggest interactions with bacterial cell membranes, leading to antimicrobial effects .
Anticancer Activity
A study by Paul et al. reported the synthesis of derivatives based on this compound that exhibited potent inhibitory activity against Polo-like kinase 4 (PLK4), a target in cancer therapy. One derivative demonstrated significant tumor growth inhibition in a mouse model of colon cancer, highlighting its potential as a clinical candidate .
Anti-inflammatory Effects
Research indicates that this compound can modulate signaling pathways related to inflammation. For instance, it has been evaluated for its ability to reduce the production of pro-inflammatory cytokines in vitro, suggesting its utility in treating inflammatory diseases .
Antimicrobial Properties
The compound has also been investigated for its antibacterial properties. A study found that it exhibited significant activity against various bacterial strains, indicating its potential as an antimicrobial agent.
Applications in Medicinal Chemistry
This compound serves as a valuable building block in medicinal chemistry for synthesizing new drug candidates. Its unique structural attributes make it suitable for developing pharmaceuticals targeting various diseases, including cancer and infectious diseases.
Summary Table of Biological Activities
Properties
IUPAC Name |
4-fluoro-3-iodo-2H-indazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4FIN2/c8-4-2-1-3-5-6(4)7(9)11-10-5/h1-3H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYFIFZHAAHFPEC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NNC(=C2C(=C1)F)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4FIN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90625983 | |
Record name | 4-Fluoro-3-iodo-2H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90625983 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
518990-32-4 | |
Record name | 4-Fluoro-3-iodo-2H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90625983 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Fluoro-3-iodo-1H-indazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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